molecular formula C15H10Cl2O3 B2854375 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid CAS No. 86308-90-9

3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid

Cat. No.: B2854375
CAS No.: 86308-90-9
M. Wt: 309.1 g/mol
InChI Key: WJSWWRWWSHTCGS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and dehydrating agents like phosphorus oxychloride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The acrylic acid moiety can undergo conjugation reactions, forming covalent bonds with target molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the presence of the acrylic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

86308-90-9

Molecular Formula

C15H10Cl2O3

Molecular Weight

309.1 g/mol

IUPAC Name

3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H10Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19)

InChI Key

WJSWWRWWSHTCGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl

solubility

not available

Origin of Product

United States

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